

Independent Validation of GSK3179106 RET IC50: A Comparative Guide

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Compound of Interest

Compound Name: GSK3179106

Cat. No.: B8067863

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This guide provides an objective comparison of the RET kinase inhibitor **GSK3179106** with other selective RET inhibitors, focusing on their half-maximal inhibitory concentration (IC50) values. The information is compiled from publicly available data from developers, commercial suppliers, and regulatory filings.

Comparative Analysis of RET Inhibitor Potency

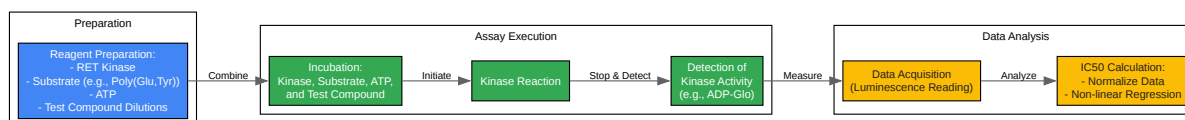
The potency of **GSK3179106** against the RET (Rearranged during Transfection) tyrosine kinase has been evaluated in both biochemical and cellular assays. To provide context for these findings, this guide compares the reported IC50 values of **GSK3179106** with those of two other prominent RET inhibitors, selpercatinib and pralsetinib.

Compound	Biochemical RET IC50 (nM)	Cellular RET IC50 (nM)	Reference(s)
GSK3179106	0.3 - 0.4	11	[1] [2] [3]
Pralsetinib	< 0.5	Not specified in search results	
Selpercatinib	Nanomolar potency	Not specified in search results	[2]

Note: The biochemical IC₅₀ reflects the direct inhibition of the purified RET enzyme, while the cellular IC₅₀ demonstrates the inhibitor's activity within a cellular environment, which can be influenced by factors such as cell permeability and off-target effects.

Experimental Workflow for RET Kinase Inhibition Assay

The following diagram illustrates a typical workflow for an in vitro biochemical assay to determine the IC₅₀ of a RET inhibitor.



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References

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- To cite this document: BenchChem. [Independent Validation of GSK3179106 RET IC₅₀: A Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b8067863#independent-validation-of-gsk3179106-ret-ic50]

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